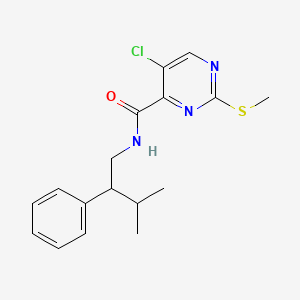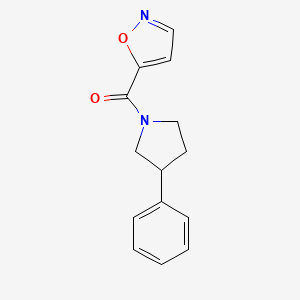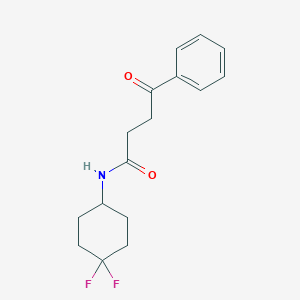
5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies in the immune system. Therefore, TAK-659 has the potential to be used in the treatment of various autoimmune diseases and cancers.
Mechanism of Action
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, a protein kinase that plays a crucial role in the development and activation of B cells. BTK is involved in various signaling pathways that regulate B cell proliferation, differentiation, and survival. Therefore, the inhibition of BTK by TAK-659 leads to the suppression of B cell function and the production of antibodies, which can be beneficial in the treatment of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit BTK activity in a dose-dependent manner, leading to the suppression of B cell function and the production of antibodies. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 for lab experiments is its potency and selectivity towards BTK. This allows for precise targeting of B cells and the inhibition of their function. However, one limitation of TAK-659 is its potential toxicity and adverse effects, which need to be carefully monitored in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune diseases, where TAK-659 can be used to suppress the production of autoantibodies and reduce inflammation. Another potential application is in the treatment of cancers, where TAK-659 can be used to induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to optimize the dosing and administration of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with 3-methyl-2-phenylbutan-2-ol in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-N-(4-piperidinyl)amine to give TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also demonstrated significant anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma.
properties
IUPAC Name |
5-chloro-N-(3-methyl-2-phenylbutyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-11(2)13(12-7-5-4-6-8-12)9-19-16(22)15-14(18)10-20-17(21-15)23-3/h4-8,10-11,13H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUASSCYIMYOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)C1=NC(=NC=C1Cl)SC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)
![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)
![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)
